An In-depth Technical Guide to the Synthesis and Characterization of Deuterated 4-Nonylphenol
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated 4-Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 4-nonylphenol (B119669), a critical internal standard for mass spectrometry-based analysis and a valuable tool in metabolic studies. This document outlines detailed experimental protocols, data presentation, and visualization of the core processes to assist researchers in the accurate quantification and study of 4-nonylphenol.
Introduction
4-Nonylphenol is an organic compound classified as an alkylphenol that is used in the manufacturing of antioxidants, lubricating oil additives, and detergents.[1] Due to its prevalence as an environmental contaminant and its classification as an endocrine-disrupting chemical, the ability to accurately quantify its presence in various matrices is of significant importance.[2] Deuterium-labeled 4-nonylphenol, such as 4-nonylphenol-d5, serves as an ideal internal standard for isotope dilution mass spectrometry, enabling precise and accurate quantification.[3][4] This guide details the synthetic routes to deuterated 4-nonylphenol and the analytical techniques for its characterization.
Synthesis of Deuterated 4-Nonylphenol
The synthesis of deuterated 4-nonylphenol can be achieved through a two-step process: the alkylation of phenol (B47542) with nonene to produce 4-nonylphenol, followed by a deuterium (B1214612) exchange reaction to introduce deuterium atoms onto the aromatic ring and the hydroxyl group.
Synthesis of 4-Nonylphenol
The industrial production of 4-nonylphenol involves the acid-catalyzed alkylation of phenol with a mixture of nonenes.[1] This process typically yields a complex mixture of isomers with the nonyl group attached at various positions on the phenol ring, most commonly at the 4-position (para).[5]
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
-
Reaction Setup: In a well-ventilated fume hood, a suspension of phenol (190 parts), propylene (B89431) trimer (nonene) (152 parts), and a dehydrated sulfonated styrene/divinylbenzene copolymer resin (ion exchange resin, 7 parts) is prepared in a stirred reactor.
-
Reaction Conditions: The mixture is stirred at 500 rpm and maintained at a temperature of 120°C and a pressure of 1 bar.
-
Reaction Progression: The reaction is allowed to proceed for 6 hours. Following this initial period, phenol (12.1 parts per hour) and propylene trimer (9.8 parts per hour) are continuously introduced into the reactor.
-
Product Isolation: The product suspension is continuously filtered through a suction line equipped with a metal filter (10 micrometers pore diameter) to remove the catalyst.
-
Purification: The crude product is subjected to fractional distillation to yield 4-nonylphenol.
Deuteration of 4-Nonylphenol
Acid-catalyzed hydrogen/deuterium (H/D) exchange is a common and effective method for introducing deuterium onto the aromatic ring of phenols.[4][6] The hydroxyl group of phenol is an activating group, directing electrophilic substitution to the ortho and para positions.[6]
Experimental Protocol: Acid-Catalyzed H/D Exchange
-
Reaction Setup: 4-Nonylphenol is dissolved in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or by using a combination of a Lewis acid like boron trifluoride with deuterium oxide (D₂O).[6]
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the exchange. The exact temperature and reaction time will influence the degree of deuteration.
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a suitable base.
-
Extraction: The deuterated 4-nonylphenol is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography or distillation to obtain the desired deuterated 4-nonylphenol (e.g., 4-n-nonylphenol-2,3,5,6-d4,OD).[3][7]
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated 4-nonylphenol.
Characterization of Deuterated 4-Nonylphenol
The synthesized deuterated 4-nonylphenol must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. ¹H NMR is used to determine the positions and number of protons in a molecule, while ¹³C NMR provides information about the carbon skeleton. In the case of deuterated compounds, the absence of signals at specific chemical shifts in the ¹H NMR spectrum confirms successful deuterium incorporation.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: A small amount of the purified deuterated 4-nonylphenol is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The disappearance or significant reduction in the intensity of the aromatic proton signals and the hydroxyl proton signal in the ¹H NMR spectrum confirms deuteration.
Table 1: Representative ¹H NMR Data for 4-Nonylphenol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.06 - 6.92 | m | 2H | Aromatic Protons |
| 6.76 - 6.66 | m | 2H | Aromatic Protons |
| 4.52 | s | 1H | Hydroxyl Proton |
| 2.57 - 2.39 | m | 2H | -CH₂- attached to the ring |
| 1.54 | d | 2H | -CH₂- |
| 1.36 - 1.12 | m | 12H | -(CH₂)₆- |
| 0.85 | t | 3H | -CH₃ |
| Data sourced from a representative spectrum of 4-nonylphenol and may vary slightly based on the specific isomer and experimental conditions.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the analysis of 4-nonylphenol due to its high sensitivity and selectivity.[11][12][13] It allows for the separation of different isomers and provides mass spectral data for their identification and quantification.[14]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The deuterated 4-nonylphenol sample is dissolved in a suitable solvent (e.g., isopropanol).[7] For trace analysis, a derivatization step, such as acetylation, may be employed to improve chromatographic performance.[15]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., Rxi-5ms).[13] A temperature program is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern that confirms the structure. For deuterated 4-nonylphenol, the molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.
Table 2: Typical GC-MS Parameters for 4-Nonylphenol Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm)[13] |
| Injection Mode | Splitless[13] |
| Injection Port Temperature | 250 °C[13] |
| Oven Temperature Program | 50 °C (1 min) → (8 °C/min) → 300 °C (3 min)[13] |
| Carrier Gas | Helium[16] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C[13] |
| Measurement Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Parameters are illustrative and may require optimization for specific instruments and applications. |
Table 3: Key Mass Spectral Fragments for 4-Nonylphenol
| m/z | Relative Intensity | Possible Fragment |
| 220 | Moderate | Molecular Ion [M]⁺ |
| 135 | High | [M - C₆H₁₃]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
| Fragment ions are based on the mass spectrum of non-deuterated 4-nonylphenol. The m/z values for the deuterated analogue will be shifted accordingly. |
References
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- 3. medchemexpress.com [medchemexpress.com]
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- 5. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. esslabshop.com [esslabshop.com]
- 8. nbinno.com [nbinno.com]
- 9. Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
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